N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a combination of thiadiazole, pyrrole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and pyrrole moieties can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole Derivatives: Compounds containing the benzothiazole ring are known for their diverse pharmacological activities, including anti-inflammatory and antiviral effects.
Pyrrole Derivatives: Pyrrole-containing compounds are widely studied for their potential therapeutic applications, including as antifungal and antibacterial agents.
Uniqueness
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H11N5OS2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C15H11N5OS2/c1-9-18-19-14(22-9)17-13(21)10-4-5-11-12(8-10)23-15(16-11)20-6-2-3-7-20/h2-8H,1H3,(H,17,19,21) |
InChI Key |
VFYRWRROUOVVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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